molecular formula C11H11NO B093348 6-Methoxyquinaldine CAS No. 1078-28-0

6-Methoxyquinaldine

Cat. No.: B093348
CAS No.: 1078-28-0
M. Wt: 173.21 g/mol
InChI Key: NAGJQQFMJKMXJQ-UHFFFAOYSA-N
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Description

6-Methoxyquinaldine is a heterocyclic aromatic compound with the molecular formula C11H11NO. It is a derivative of quinoline, characterized by a methoxy group at the 6th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

6-Methoxyquinaldine, also known as 6-Methoxy-2-methylquinoline, has been found to interact with several targets. It has been used as a precursor in the synthesis of compounds that inhibit bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication, and their inhibition can lead to the cessation of bacterial growth.

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, leading to changes in their function. For instance, when used as a precursor in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, it inhibits bacterial DNA gyrase and topoisomerase . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication, thereby inhibiting bacterial growth .

Biochemical Pathways

This compound affects several biochemical pathways. It has been used in the synthesis of compounds that inhibit tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The result of this compound’s action can vary depending on the specific derivative synthesized using it as a precursor. For instance, 3-Fluoro-6-methoxyquinoline derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase . Similarly, 5-Amino-2-aroylquinolines, another derivative, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Preparation Methods

6-Methoxyquinaldine can be synthesized through several methods. One common method involves the Skraup synthesis, which uses aniline and paraldehyde as starting materials. Another method is the Doebner-von Miller variation of the Skraup reaction, which uses aniline and crotonaldehyde . Industrial production often involves these classical synthesis protocols due to their efficiency and scalability .

Chemical Reactions Analysis

6-Methoxyquinaldine undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxyquinaldine has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Methoxyquinaldine is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

These structural differences influence the chemical reactivity and biological activity of each compound, highlighting the uniqueness of this compound in various applications.

Properties

IUPAC Name

6-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJQQFMJKMXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148246
Record name 6-Methoxy-2-methylquinoline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-28-0
Record name 6-Methoxy-2-methylquinoline
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Record name 6-Methoxyquinaldine
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Record name 6-Methoxyquinaldine
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Record name 6-Methoxy-2-methylquinoline
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Record name 6-methoxy-2-methylquinoline
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Record name 6-METHOXYQUINALDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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